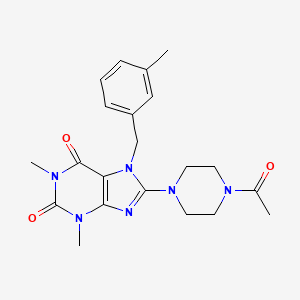![molecular formula C18H21N3O4S B4745436 N-[4-(aminosulfonyl)phenyl]-4-(pentanoylamino)benzamide](/img/structure/B4745436.png)
N-[4-(aminosulfonyl)phenyl]-4-(pentanoylamino)benzamide
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-4-(pentanoylamino)benzamide, commonly known as APSB, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. APSB is a member of the sulfonamide class of compounds, which are known for their broad range of biological activities. In
Mecanismo De Acción
The mechanism of action of APSB is complex and involves a number of different pathways. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. APSB has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
APSB has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of inflammatory cytokines. APSB has also been shown to have anti-cancer effects by inhibiting the growth of cancer cells. In addition, APSB has been shown to have anti-viral effects by inhibiting the replication of viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APSB has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. APSB is also soluble in a range of solvents, which makes it easy to use in a variety of experimental setups. However, APSB has some limitations for use in lab experiments. It is a relatively large compound, which can make it difficult to penetrate cell membranes. In addition, APSB can be toxic at high concentrations, which can limit its use in certain experimental setups.
Direcciones Futuras
There are a number of future directions for research on APSB. One area of interest is the development of APSB as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the development of APSB as a potential anti-cancer agent. Finally, there is interest in the development of APSB as a potential anti-viral agent, particularly for the treatment of emerging viral infections such as COVID-19.
Conclusion
In conclusion, APSB is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. It has a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. APSB has a number of advantages for use in lab experiments, but also has some limitations. There are a number of future directions for research on APSB, particularly in the areas of inflammatory diseases, cancer, and viral infections.
Aplicaciones Científicas De Investigación
APSB has been studied extensively for its potential applications in the field of scientific research. It has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. APSB has been shown to inhibit the activity of a number of enzymes, including carbonic anhydrase and matrix metalloproteinases, which are involved in a range of biological processes.
Propiedades
IUPAC Name |
4-(pentanoylamino)-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-2-3-4-17(22)20-14-7-5-13(6-8-14)18(23)21-15-9-11-16(12-10-15)26(19,24)25/h5-12H,2-4H2,1H3,(H,20,22)(H,21,23)(H2,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAASBCNKIPTKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea](/img/structure/B4745356.png)

![N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4745361.png)


![ethyl 4-{[(cyclohexylamino)(oxo)acetyl]amino}benzoate](/img/structure/B4745382.png)

![5-(4-bromophenyl)-N,N-diethyl-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4745392.png)
![4-{[(4-sec-butylphenyl)sulfonyl]amino}benzamide](/img/structure/B4745400.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B4745404.png)

![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4745419.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4745434.png)

